molecular formula C10H11NO3 B3059647 1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid CAS No. 1060807-02-4

1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid

Cat. No. B3059647
CAS RN: 1060807-02-4
M. Wt: 193.20
InChI Key: CASNAIUVQSOWSE-UHFFFAOYSA-N
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Description

“1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 1060807-02-4 and a linear formula of C10H11NO3 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11NO3/c1-14-8-3-2-7(6-11-8)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 193.2 . It is a white to yellow solid at room temperature .

Scientific Research Applications

  • Bone Turnover and Osteoporosis Treatment : Hutchinson et al. (2003) identified a compound structurally related to 1-(6-Methoxypyridin-3-yl)cyclopropanecarboxylic acid as a potent antagonist of the alpha(v)beta(3) receptor. This compound showed promise in three in vivo models of bone turnover and was selected for clinical development for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).

  • Pharmaceutical Compound Formation : Zhao et al. (2009) discussed the formation of multiple layer hydrates for a pharmaceutical compound that includes this compound. The study explored how humidity affects hydrate formation, which is crucial in understanding the stability and formulation of this compound in pharmaceutical applications (Zhao et al., 2009).

  • Synthesis and Structural Characterization : Böck et al. (2021) reported on the synthesis and structural characterization of compounds including this compound. The study provided insights into the molecular conformations, protonation sites, and intermolecular hydrogen bonding patterns, which are essential for understanding the chemical behavior and potential applications of these compounds (Böck et al., 2021).

  • Positron Emission Tomography (PET) Agents for Alzheimer's Disease : Gao et al. (2017) synthesized compounds related to this compound for use as potential PET imaging agents in Alzheimer's disease research. These compounds could help in visualizing the activity of the GSK-3 enzyme, which is significant in the context of Alzheimer's disease (Gao et al., 2017).

Safety and Hazards

The safety information for “1-(6-Methoxypyridin-3-YL)cyclopropanecarboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

1-(6-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-8-3-2-7(6-11-8)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASNAIUVQSOWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738625
Record name 1-(6-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060807-02-4, 1060807-07-9
Record name 1-(6-Methoxy-3-pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060807-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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